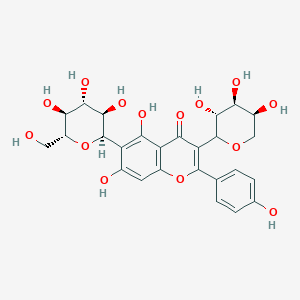

Neoschaftoside

Description

This compound is a natural product found in Apis cerana, Radula complanata, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O14/c27-6-13-18(32)21(35)23(37)26(40-13)15-19(33)14-10(29)5-12(8-1-3-9(28)4-2-8)39-24(14)16(20(15)34)25-22(36)17(31)11(30)7-38-25/h1-5,11,13,17-18,21-23,25-28,30-37H,6-7H2/t11-,13+,17-,18+,21-,22+,23+,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDUKUSNQNWVET-LQYCTPBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=C(C=C5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317427 | |

| Record name | Neoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61328-41-4 | |

| Record name | Neoschaftoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61328-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoschaftoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Antioxidant Defense Mechanism of Neoschaftoside: An In-depth Technical Guide

Introduction

Neoschaftoside, a C-glycosylflavone found in various plant species, has garnered interest for its potential health benefits, particularly its role in antioxidant defense. As a member of the flavonoid family, it is structurally equipped to combat oxidative stress, a key pathological factor in numerous chronic diseases. This technical guide provides a comprehensive overview of the core mechanisms through which this compound is understood to exert its antioxidant effects, aimed at researchers, scientists, and drug development professionals. The information presented herein is a synthesis of available preclinical data, detailing both direct and indirect antioxidant actions.

Core Antioxidant Mechanisms of this compound

The antioxidant strategy of this compound is twofold, involving direct neutralization of reactive oxygen species (ROS) and upregulation of the cellular endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound, like many flavonoids, possesses a chemical structure that enables it to directly scavenge free radicals. The presence of hydroxyl groups on its aromatic rings allows it to donate a hydrogen atom or an electron to unstable radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to quantify this direct antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. The solution should have a deep violet color.

-

-

Assay Procedure:

-

Add various concentrations of the this compound solution to the DPPH solution in a 96-well plate or cuvettes.

-

Include a control group with the solvent and DPPH solution only.

-

Ascorbic acid or Trolox is typically used as a positive control.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Data Analysis:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula:

-

The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

-

Indirect Antioxidant Mechanism via Nrf2-ARE Pathway Activation

Beyond direct scavenging, a more profound and lasting antioxidant effect of this compound is its ability to modulate intracellular signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.

Key Downstream Targets of Nrf2 Activation:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and producing ROS.

-

Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of xenobiotics and endogenous electrophiles.

-

Enzymes involved in Glutathione (GSH) synthesis: Nrf2 activation boosts the synthesis of GSH, a major intracellular antioxidant.

Experimental Workflow for Assessing Nrf2 Activation

Figure 1. Experimental workflow for assessing Nrf2 pathway activation by this compound.

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

-

Cell Culture and Treatment: Culture cells (e.g., human keratinocytes HaCaT or murine macrophages RAW 264.7) and treat with this compound for a specified time.

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest the cells and lyse them using a hypotonic buffer to rupture the cell membrane while keeping the nuclear membrane intact.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Lyse the nuclear pellet with a nuclear extraction buffer.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer:

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for Nrf2. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker for loading controls.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the Nrf2 band intensity in the nuclear fraction and a decrease in the cytoplasmic fraction indicate nuclear translocation.

Upstream Regulation of Nrf2 by PI3K/Akt and MAPK Pathways

The activation of Nrf2 by this compound is likely not a direct interaction but is mediated by upstream signaling kinases, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways can be activated by various stimuli, including flavonoids, and are known to phosphorylate Nrf2 or proteins that regulate Nrf2, leading to its stabilization and activation.

Figure 2. Proposed signaling pathway for this compound-mediated Nrf2 activation.

Data on Antioxidant Enzyme Modulation

While comprehensive quantitative data for this compound's effect on specific antioxidant enzymes are still emerging, studies on related flavonoids suggest a general trend of increased activity and/or expression of key antioxidant enzymes following treatment.

Table 1: Anticipated Effects of this compound on Antioxidant Enzyme Activity

| Enzyme | Anticipated Effect | Rationale |

| Superoxide Dismutase (SOD) | Increased Activity/Expression | Nrf2 can upregulate certain SOD isoforms. SOD converts superoxide radicals to hydrogen peroxide. |

| Catalase (CAT) | Increased Activity/Expression | Catalase breaks down hydrogen peroxide into water and oxygen, preventing its conversion to more harmful radicals. |

| Glutathione Peroxidase (GPx) | Increased Activity/Expression | A key enzyme in the glutathione redox cycle, GPx reduces hydrogen peroxide and lipid hydroperoxides. |

Experimental Protocol: Catalase Activity Assay

-

Sample Preparation: Prepare cell or tissue lysates from control and this compound-treated samples.

-

Assay Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Procedure:

-

Add the sample lysate to a reaction buffer containing a known concentration of H₂O₂.

-

Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.

-

-

Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition and is typically expressed as units per milligram of protein.

Conclusion

This compound exhibits a multi-faceted mechanism of action in antioxidant defense. It acts as a direct scavenger of free radicals and, more significantly, as an activator of the Nrf2-ARE signaling pathway. This leads to the upregulation of a suite of protective antioxidant and detoxifying enzymes. The modulation of upstream signaling pathways like PI3K/Akt and MAPKs appears to be crucial in this process. Further research is warranted to fully elucidate the precise molecular interactions and to quantify the in vivo efficacy of this compound, which will be pivotal for its potential development as a therapeutic agent in oxidative stress-related diseases.

The Biosynthesis of Neoschaftoside in Leguminous Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoschaftoside, a C-di-glycosylflavone of apigenin, is a prominent secondary metabolite in many leguminous plants, exhibiting a range of pharmacological activities. Understanding its biosynthesis is critical for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in legumes, detailing the enzymatic steps, and presenting relevant quantitative data. Furthermore, it offers detailed experimental protocols for the key analytical and biochemical techniques required to study this pathway, complemented by visual diagrams to facilitate comprehension.

Introduction

Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions, including roles in plant defense, pigmentation, and signaling.[1] Leguminous plants are particularly rich in flavonoids and possess unique branches of the flavonoid pathway, such as isoflavonoid synthesis.[1][2] Among the flavonoids found in legumes, C-glycosylflavones are of significant interest due to their enhanced stability and distinct bioactivities compared to their O-glycosylated counterparts.[3] this compound, an apigenin di-C-glycoside, is a notable example found in various legume species. This guide delineates the current understanding of its formation at a molecular level.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, leading to the formation of the flavanone precursor, naringenin. From naringenin, a series of enzymatic reactions constructs the apigenin backbone, which is then sequentially glycosylated by specific C-glycosyltransferases (CGTs). While the complete pathway has not been fully elucidated in a single leguminous species, evidence from various plants, including the legume Desmodium incanum, suggests a conserved sequential C-glycosylation mechanism.[4]

The proposed pathway involves the following key steps:

-

Formation of the Apigenin Backbone: The flavanone naringenin, produced from the general phenylpropanoid pathway, is converted to the flavone apigenin. This conversion is catalyzed by a flavone synthase (FNS).

-

First C-glycosylation (C-glucosylation): Apigenin is first C-glucosylated at either the C-6 or C-8 position by a C-glucosyltransferase (CGT) to form vitexin (apigenin-8-C-glucoside) or isovitexin (apigenin-6-C-glucoside). The sugar donor for this reaction is UDP-glucose.

-

Second C-glycosylation (C-arabinosylation): The mono-C-glucoside (vitexin or isovitexin) then undergoes a second C-glycosylation event, where an arabinosyl group is attached to the remaining available carbon (C-6 or C-8) by a C-arabinosyltransferase. This reaction utilizes UDP-arabinose as the sugar donor and results in the formation of this compound (apigenin-6-C-arabinoside-8-C-glucoside or apigenin-6-C-glucoside-8-C-arabinoside). Studies on rice have identified bifunctional C-glucosyl/C-arabinosyltransferases, suggesting the complexity of this step.[5][6]

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Quantitative data on the enzymes involved in this compound biosynthesis in legumes is limited. However, studies on related flavonoid glycosyltransferases from the model legume Medicago truncatula and other plants provide valuable insights into their kinetic properties.

Table 1: Kinetic Parameters of Selected Flavonoid Glycosyltransferases

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| UGT85H2 | Medicago truncatula | Kaempferol | 10.5 ± 1.2 | 0.23 ± 0.01 | 0.022 | [7] |

| UGT85H2 | Medicago truncatula | Biochanin A | 25.6 ± 2.5 | 0.12 ± 0.01 | 0.005 | [7] |

| UGT78G1 | Medicago truncatula | Cyanidin | 250 ± 30 | 1.3 ± 0.1 | 0.005 | [4] |

| UGT78G1 | Medicago truncatula | Quercetin | 400 ± 50 | 0.8 ± 0.1 | 0.002 | [4] |

| VvGT6 | Vitis vinifera | Quercetin (UDP-Glc) | 12.3 ± 1.1 | 1.42 ± 0.05 | 0.115 | [2][6] |

| VvGT6 | Vitis vinifera | Kaempferol (UDP-Glc) | 15.7 ± 1.8 | 1.81 ± 0.08 | 0.115 | [2][6] |

Experimental Protocols

Identification and Quantification of this compound by LC-MS

This protocol outlines a general method for the extraction, identification, and quantification of this compound from leguminous plant material.

Workflow Diagram:

Caption: Workflow for LC-MS analysis of this compound.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material (e.g., 100 mg) and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Extract the powder with 1 mL of 80% methanol by vortexing for 10 minutes, followed by sonication for 20 minutes.

-

Centrifuge the extract at 13,000 x g for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

-

LC-MS Analysis:

-

Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: Employ an electrospray ionization (ESI) source in negative ion mode.

-

Detection: Use selected reaction monitoring (SRM) for quantification, with transitions specific for this compound (e.g., m/z 563 -> 443 and 563 -> 353).

-

Quantification: Generate a standard curve using a purified this compound standard.

-

Heterologous Expression and Purification of C-Glycosyltransferases

This protocol describes the expression of a candidate C-glycosyltransferase gene in E. coli and subsequent purification of the recombinant protein.

Workflow Diagram:

Caption: Workflow for heterologous protein expression.

Methodology:

-

Cloning: Amplify the coding sequence of the candidate CGT gene from legume cDNA and clone it into an appropriate expression vector (e.g., pET-28a with an N-terminal His-tag).

-

Expression:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Incubate the culture at a lower temperature (e.g., 18°C) overnight with shaking.

-

-

Purification:

-

Harvest the cells by centrifugation (5,000 x g, 10 min, 4°C).

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Analyze the purified protein by SDS-PAGE.

-

C-Glycosyltransferase Enzyme Assay

This protocol details a method to determine the activity of a purified C-glycosyltransferase.

Methodology:

-

Reaction Mixture: Prepare a 100 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Apigenin (or vitexin/isovitexin for the second glycosylation step)

-

1 mM UDP-glucose or UDP-arabinose

-

5 µg of purified CGT enzyme

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Termination: Stop the reaction by adding 100 µL of ice-cold methanol.

-

Analysis:

-

Centrifuge the mixture at 13,000 x g for 10 minutes.

-

Analyze the supernatant by LC-MS as described in section 4.1 to identify and quantify the C-glycosylated product.

-

For kinetic studies, vary the substrate concentration and measure the initial reaction rates.

-

Conclusion

The biosynthesis of this compound in leguminous plants is a specialized branch of flavonoid metabolism involving a sequential two-step C-glycosylation of the apigenin backbone. While the general pathway is understood, further research is needed to identify and characterize the specific C-glucosyltransferases and C-arabinosyltransferases from various legume species. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway, ultimately enabling the metabolic engineering of this compound production and facilitating the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The biosynthesis of allelopathic di-C-glycosylflavones from the roots of Desmodium incanum (G. Mey.) DC - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. De novo biosynthesis of C-arabinosylated flavones by utilization of indica rice C-glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.hep.com.cn [journal.hep.com.cn]

- 7. researchgate.net [researchgate.net]

In-depth Technical Guide: Pharmacological Effects of Neoschaftoside on Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neoschaftoside, a C-glycosyl flavonoid, is a natural compound found in various plant species. Flavonoids as a class are known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of this compound at the cellular level. Due to the limited availability of published research specifically on this compound, this guide also draws upon the known effects of structurally related C-glycosyl flavonoids to provide a broader context for its potential biological activities. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Data Presentation

Currently, there is a notable absence of publicly available quantitative data from peer-reviewed studies specifically detailing the pharmacological effects of this compound on cellular models. Inferred potential effects, based on the activities of similar C-glycosyl flavonoids, are discussed in the subsequent sections. Future research is required to generate specific dose-response data for this compound's effects on cell viability, apoptosis, and inflammatory markers.

Experimental Protocols

While specific protocols for this compound are not yet published, the following are detailed methodologies for key experiments that are fundamental to assessing the pharmacological effects of a novel compound like this compound in cellular models.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of this compound in culture medium. After the initial 24-hour incubation, replace the medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a positive control for cytotoxicity if applicable.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) and collect the culture medium containing any floating cells.

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Western Blotting for Signaling Pathway Analysis

Western blotting is a technique used to detect specific proteins in a sample and is crucial for investigating the modulation of signaling pathways.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel (SDS-PAGE) and separate the proteins based on their molecular weight by applying an electric current.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total-Akt, phospho-ERK, total-ERK) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often modulated by flavonoids and are relevant for investigating the pharmacological effects of this compound.

Caption: Hypothesized modulation of the PI3K/Akt signaling pathway by this compound.

Caption: Hypothesized modulation of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the pharmacological effects of this compound on a cellular model.

Caption: General experimental workflow for studying this compound's cellular effects.

Conclusion and Future Directions

The study of this compound's pharmacological effects on cellular models is in its infancy. While the broader class of C-glycosyl flavonoids has demonstrated promising anti-inflammatory, antioxidant, and anti-cancer properties, specific data for this compound is critically needed. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for future investigations. Researchers are encouraged to employ these methodologies to elucidate the specific mechanisms of action of this compound, thereby paving the way for its potential development as a therapeutic agent. Key future research should focus on generating robust quantitative data on its effects on various cell lines, identifying its direct molecular targets, and validating its efficacy in preclinical disease models.

The Discovery and Isolation of Neoschaftoside from Novel Plant Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Neoschaftoside, a C-glycosylflavonoid with promising therapeutic potential. The document details a novel plant source, outlines comprehensive experimental protocols for its extraction and purification, and presents its putative mechanisms of action through key signaling pathways. All quantitative data is summarized for clarity, and experimental workflows and biological pathways are visualized using Graphviz diagrams.

A Novel Plant Source for this compound: Desmodium styracifolium

Recent phytochemical investigations have identified Desmodium styracifolium, a traditional Chinese medicinal herb, as a significant source of this compound and its isomers.[1][2][3] This plant has been historically used for treating kidney stones and related inflammatory conditions.[1] The presence of this compound in Desmodium styracifolium opens new avenues for the large-scale isolation of this bioactive compound for further pharmacological studies and drug development.

Data Presentation: Phytochemical Analysis of Desmodium styracifolium

The following table summarizes the quantitative analysis of flavonoids in Desmodium styracifolium. While specific yield and purity data for the preparative isolation of this compound are not extensively detailed in the current literature, analytical studies provide insights into the relative abundance of related flavonoids.

| Compound | Plant Part | Analytical Method | Concentration/Content | Reference |

| Total Flavonoids | Leaves | Sodium nitrite-aluminum nitrate method | Not explicitly quantified in the literature, but determined as a primary bioactive component. | [4] |

| Schaftoside (isomer) | Aerial Parts | HPLC-QTRAP-MS/MS | Highest plasma concentration among studied flavonoids after oral administration of total flavonoid extract. | [2][5] |

| Isoschaftoside (isomer) | Aerial Parts | UHPLC-PAD/ESI-MS | Identified as a major flavonoid constituent. | [1] |

| Vicenin-2 (related flavonoid) | Aerial Parts | UHPLC-PAD/ESI-MS | Identified as a major flavonoid constituent. | [1] |

Experimental Protocols: From Extraction to Pure Compound

This section details the methodologies for the extraction, isolation, and purification of this compound from Desmodium styracifolium. The protocols are a composite based on established methods for flavonoid analysis and purification from plant matrices.

Extraction of Total Flavonoids

The initial step involves the extraction of the total flavonoid content from the dried plant material.

Materials and Reagents:

-

Dried and powdered leaves of Desmodium styracifolium

-

70% Ethanol

-

Rotary evaporator

-

Filter paper

Protocol:

-

Macerate the powdered plant material in 70% ethanol at a 1:10 solid-to-liquid ratio.

-

Perform ultrasonic-assisted extraction for 60 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation of different flavonoid fractions.

Materials and Reagents:

-

Crude flavonoid extract

-

Silica gel (200-300 mesh)

-

Glass column

-

Solvent system: Gradient of chloroform-methanol

Protocol:

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Pack a glass column with silica gel slurry in chloroform.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to pool fractions containing similar flavonoid profiles.

Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation

The final purification of this compound is achieved using preparative HPLC.

Materials and Reagents:

-

Enriched flavonoid fraction

-

Preparative HPLC system with a C18 column

-

Mobile phase: Acetonitrile and 0.1% aqueous formic acid (gradient elution)

-

UV detector

Protocol:

-

Dissolve the enriched flavonoid fraction in the mobile phase.

-

Inject the sample into the preparative HPLC system.

-

Perform gradient elution to separate the individual flavonoid glycosides. The specific gradient will need to be optimized based on the separation of schaftoside and isoschaftoside as reported in analytical methods.[1][3]

-

Monitor the elution at a suitable wavelength (e.g., 280 nm and 340 nm) for flavonoids.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the isolated this compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Process and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed signaling pathways modulated by this compound.

Experimental Workflow

Anti-Inflammatory Signaling Pathway

Antioxidant Signaling Pathway

Biological Activity and Mechanism of Action

This compound, as a flavonoid, is postulated to exert its biological effects through two primary mechanisms: anti-inflammatory and antioxidant activities.

Anti-Inflammatory Effects

The anti-inflammatory properties of flavonoids are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory cytokines and mediators. It is hypothesized that this compound inhibits the activation of IKK, which in turn prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. Additionally, it may suppress the phosphorylation of MAPKs (p38, ERK, and JNK), further downregulating the inflammatory response.

Antioxidant Effects

The antioxidant activity of this compound is likely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. Here, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Conclusion and Future Directions

Desmodium styracifolium represents a promising and novel source for the isolation of this compound. The experimental protocols outlined in this guide provide a comprehensive framework for its extraction and purification, which can be optimized for large-scale production. The proposed mechanisms of action through the NF-κB, MAPK, and Nrf2 signaling pathways offer a solid foundation for further investigation into the therapeutic potential of this compound in inflammatory and oxidative stress-related diseases. Future research should focus on optimizing the preparative isolation of this compound to obtain precise yield and purity data, as well as conducting in-depth in vitro and in vivo studies to unequivocally validate its effects on the described signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quality evaluation of Desmodium styracifolium using high-performance liquid chromatography with photodiode array detection and electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptome-associated metabolomics reveals the molecular mechanism of flavonoid biosynthesis in Desmodium styracifolium (Osbeck.) Merr under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal11.magtechjournal.com [journal11.magtechjournal.com]

Neoschaftoside: A Technical Guide to its Role in Plant Physiology and Stress Response

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Neoschaftoside, a flavone C-glycoside, detailing its chemical properties, biosynthesis, and significant roles in plant physiology and adaptation to environmental stress. The document synthesizes current knowledge, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes key pathways and workflows.

Introduction to this compound

This compound is a naturally occurring flavonoid found in various plant species. As a secondary metabolite, it is not directly involved in primary growth and development but plays a crucial role in the plant's interaction with its environment.[1] Flavonoids, in general, are recognized for their broad range of biological activities, including antioxidant properties and protective functions against both abiotic and biotic stresses.[2][3] this compound, a specific member of this class, is an apigenin derivative C-glycosidically linked to glucose and arabinose moieties.[1] This structure confers specific chemical properties that underpin its physiological functions, particularly in mitigating oxidative damage and responding to environmental challenges such as UV radiation, drought, and pathogen attack.[2][4]

Chemical Properties and Biosynthesis

Chemical Structure

This compound is chemically defined as 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one. It is a flavone C-glycoside, meaning its sugar units are attached to the apigenin backbone via stable carbon-carbon bonds, making it more resistant to enzymatic hydrolysis compared to O-glycosides.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₈O₁₄ | PubChem |

| Molecular Weight | 564.5 g/mol | PubChem |

| Chemical Class | Flavone C-glycoside | PubChem |

| Parent Flavonoid | Apigenin | PubChem |

| Glycosyl Units | β-D-glucopyranosyl, β-L-arabinopyranosyl | PubChem |

Biosynthesis Pathway

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of various phenolic compounds in plants. The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into 4-coumaroyl-CoA. This intermediate is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form the foundational C15 flavonoid skeleton. Subsequent enzymatic modifications, including isomerization, hydroxylation, and crucially, C-glycosylation by specific UDP-glycosyltransferases (UGTs), lead to the final structure of this compound. The expression of genes encoding these biosynthetic enzymes is often upregulated in response to environmental stressors.

Caption: Simplified biosynthesis pathway of this compound.

Role in Plant Physiology and Development

While primarily studied for their roles in stress response, flavonoids can influence fundamental physiological processes. They are known to modulate the transport of the plant hormone auxin, thereby affecting plant growth and development, including root development and gravitropism.[2] As potent antioxidants, flavonoids like this compound help maintain cellular redox homeostasis even under non-stress conditions, protecting vital molecules like DNA, proteins, and lipids from oxidative damage that can occur during normal metabolic activity.

Role in Plant Stress Response

The accumulation of flavonoids is a hallmark of the plant response to a wide array of environmental stresses.[3] Metabolomic studies consistently show that the profiles of flavonoid glycosides change significantly when plants are exposed to adverse conditions.[1][5][6]

Abiotic Stress Response

UV Radiation: One of the most well-documented roles of flavonoids is protection against UV-B radiation.[7] this compound, like other flavonoids, strongly absorbs in the UV-B spectrum. By accumulating in the epidermal layers of leaves and stems, it acts as a natural sunscreen, shielding the photosynthetic machinery and genetic material from UV-induced damage.[8][9][10] Studies on Arabidopsis mutants deficient in flavonoid synthesis show marked hypersensitivity to UV-B, confirming the critical protective role of these compounds.[8][11]

Drought and Salinity: Under drought and high salinity, plants experience osmotic stress and secondary oxidative stress due to the overproduction of reactive oxygen species (ROS).[12][13] Plants respond by accumulating osmolytes and upregulating their antioxidant defense systems.[12][14] Flavonoids, including this compound, are key non-enzymatic antioxidants that can directly scavenge ROS, thereby protecting cellular membranes from lipid peroxidation and maintaining cellular function.[2][3] The accumulation of total phenolics and flavonoids often increases in plants subjected to salt or drought stress, which is correlated with enhanced tolerance.[15][16] This response is often mediated by the stress hormone abscisic acid (ABA), which triggers a signaling cascade leading to the expression of stress-responsive genes, including those in the flavonoid biosynthesis pathway.[17][18]

Table 2: Quantitative Changes of Flavonoids Under Abiotic Stress (Representative Data)

| Plant Species | Stress Type | Flavonoid Class / Compound | Fold Change / Observation | Reference |

| Morus pendula | Drought | Flavonols and glycosylated derivatives | Consistently upregulated | [5] |

| Soybean | Salt Stress (100 mM) | Total Flavonoid Content | Significant increase vs. control | [15] |

| Sweet Orange | Magnesium Deficiency | Total Flavonoid Content | Increased content | [6] |

| Arabidopsis thaliana | UV-B Radiation | Flavonols (Kaempferol, Quercetin) | Constitutively elevated in tolerant mutant | [9] |

Biotic Stress Response

Plants defend against pathogens and herbivores by activating complex defense signaling networks, often mediated by the hormones jasmonic acid (JA) and salicylic acid (SA).[4][19][20] These pathways lead to the production of a variety of defense compounds, including pathogenesis-related (PR) proteins and antimicrobial secondary metabolites known as phytoalexins. Flavonoids are frequently implicated as phytoalexins, accumulating at the site of infection or herbivore attack to inhibit the growth of the invader or deter feeding.[21][22] While direct evidence for this compound is emerging, its role as a flavone glycoside places it within this class of potential defense molecules. The activation of JA signaling by wounding or herbivory is a well-established mechanism that induces the expression of flavonoid biosynthesis genes.[23][24]

Caption: Hypothetical signaling cascade for this compound induction.

Experimental Protocols

Studying this compound involves its extraction from plant tissues, separation and quantification, and functional characterization.

Extraction and Quantification of this compound

This protocol describes a general method for extracting and quantifying this compound from plant leaf tissue using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS).

Methodology:

-

Sample Preparation: Freeze 100 mg of fresh plant leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Extraction: Add 1.0 mL of 80% methanol (v/v) to the powdered tissue. Vortex vigorously for 1 minute.

-

Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 12,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and pass it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC-MS/MS Analysis:

-

Instrumentation: Use a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) on a UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[1]

-

Mobile Phase: Use a gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Example: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to 5% B to re-equilibrate.

-

Detection: Monitor for this compound using its specific mass transition in negative ion mode (e.g., m/z 563.1 -> fragments).

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations to quantify its absolute amount in the plant extract.

-

Antioxidant Capacity Assay (DPPH Method)

This protocol determines the free radical scavenging activity of a this compound-containing extract.[25][26]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep purple color.

-

Sample Preparation: Prepare a series of dilutions of the plant extract obtained in Protocol 5.1.

-

Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH solution. Include a blank (methanol only) and a positive control (e.g., Ascorbic acid or Trolox).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity for each dilution using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

IC₅₀ Determination: Plot the % inhibition against the extract concentration and determine the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

Caption: Experimental workflow for this compound analysis.

Conclusion and Future Directions

This compound, as a member of the flavone C-glycoside family, is an important secondary metabolite involved in plant adaptation and defense. Its roles as an antioxidant and UV-B screening agent are central to its function in mitigating abiotic stress. Furthermore, its likely involvement in defense signaling pathways highlights its potential contribution to biotic stress resistance. While much can be inferred from the broader study of flavonoids, direct research into the specific accumulation patterns, physiological effects, and signaling interactions of this compound is needed. Future research should focus on identifying the specific glycosyltransferases responsible for its synthesis, elucidating its precise interactions with hormonal signaling components like ABA and JA, and quantifying its contribution to stress tolerance in various plant species. Such knowledge will not only enhance our understanding of plant physiology but may also provide new avenues for developing stress-resilient crops and identifying novel bioactive compounds for pharmaceutical applications.

References

- 1. Metabolic profiling and transcriptome analysis provide insights into the accumulation of flavonoids in chayote fruit during storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Classification, Molecular Structure and Biological Biosynthesis of Flavonoids, and Their Roles in Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Widely targeted metabolomic profiling combined with transcriptome analysis sheds light on flavonoid biosynthesis in sweet orange 'Newhall' (C. sinensis) under magnesium stress [frontiersin.org]

- 7. Plant responses to UV-B radiation: signaling, acclimation and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arabidopsis Flavonoid Mutants Are Hypersensitive to UV-B Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Arabidopsis Mutant Tolerant to Lethal Ultraviolet-B Levels Shows Constitutively Elevated Accumulation of Flavonoids and Other Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flavonoids can protect maize DNA from the induction of ultraviolet radiation damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Arabidopsis Flavonoid Mutants Are Hypersensitive to UV-B Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Drought Induced Changes in Growth, Osmolyte Accumulation and Antioxidant Metabolism of Three Maize Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salinity induced physiological and biochemical changes in plants: An omic approach towards salt stress tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drought Stress Tolerance in Vegetables: The Functional Role of Structural Features, Key Gene Pathways, and Exogenous Hormones [mdpi.com]

- 15. Enhancing saline stress tolerance in soybean seedlings through optimal NH4+/NO3− ratios: a coordinated regulation of ions, hormones, and antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salinity Stress Influences the Main Biochemical Parameters of Nepeta racemosa Lam - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Abscisic Acid Biosynthesis and Signaling in Plants: Key Targets to Improve Water Use Efficiency and Drought Tolerance [mdpi.com]

- 18. Drought Resistance and Ginsenosides Biosynthesis in Response to Abscisic Acid in Panax ginseng C. A. Meyer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New molecules in plant defence against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. search.library.stonybrook.edu [search.library.stonybrook.edu]

- 22. How do plants defend themselves against pathogens-Biochemical mechanisms and genetic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 25. New Nanomaterials with Intrinsic Antioxidant Activity by Surface Functionalization of Niosomes with Natural Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Exploring the Ethnobotanical Landscape and Therapeutic Potential of Neoschaftoside-Containing Flora: A Technical Guide for Researchers

Introduction: The intricate relationship between human cultures and the plant kingdom has given rise to a vast repository of traditional medicinal knowledge. Within this botanical pharmacopeia, plants containing the flavone C-glycoside Neoschaftoside are emerging as subjects of significant scientific interest. This technical guide provides an in-depth exploration of the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of this compound and the plants in which it is found. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presents quantitative data for comparative analysis, details experimental protocols, and visualizes key biological pathways to facilitate further investigation and therapeutic development.

Ethnobotanical Significance of this compound-Containing Plants

This compound has been identified in a variety of plants utilized in traditional medicine across different cultures. Notable among these are Lemongrass (Cymbopogon citratus), Finger Millet (Eleusine coracana), and various species of Artemisia. The traditional uses of these plants are diverse, ranging from remedies for inflammatory conditions and infections to treatments for digestive ailments and fever. Quantitative ethnobotanical studies, employing indices such as the Informant Consensus Factor (ICF) and Fidelity Level (FL), help to scientifically validate and prioritize plants for further pharmacological investigation.

Quantitative Ethnobotanical Data

The following table summarizes the quantitative ethnobotanical data for prominent this compound-containing plants, highlighting the consensus and specificity of their traditional uses. A high ICF value (approaching 1) indicates a high level of agreement among informants regarding the use of a plant for a particular ailment category, suggesting a well-established traditional use. A high FL value (approaching 100%) indicates that a specific plant is preferentially used for a particular ailment, suggesting its perceived efficacy.

| Plant Species | Common Name | Family | Plant Part Used | Traditional Use Category | Informant Consensus Factor (ICF) | Fidelity Level (FL) (%) |

| Cymbopogon citratus | Lemongrass | Poaceae | Leaves, Whole Plant | Digestive problems, Fever, Cough/Cold | 0.96 (Gastrointestinal)[1][2] | 75 (Fever)[3] |

| Eleusine coracana | Finger Millet | Poaceae | Seeds | Diabetes, Bone health, Diarrhea | 0.81 (Bone health) | - |

| Artemisia judaica | Judean Wormwood | Asteraceae | Aerial parts | Gastrointestinal disorders, Inflammatory conditions | 0.97 (Gastrointestinal) | 100 (Antiseptic)[1] |

| Trichophorum cespitosum | Deergrass | Cyperaceae | - | (Ethnobotanical data with quantitative indices not widely available) | - | - |

Pharmacological Activities and Quantitative Bioactivity Data

This compound and the extracts of plants containing it have demonstrated a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The quantification of these activities, typically expressed as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, is crucial for assessing therapeutic potential and for structure-activity relationship studies.

Quantitative Bioactivity Data

The table below presents a summary of the quantitative data on the biological activities of extracts from this compound-containing plants and other relevant flavonoids. This data allows for a comparative assessment of their potency.

| Plant/Compound | Bioactivity | Assay | IC50 / MIC (µg/mL) | Reference Organism/Cell Line |

| Cymbopogon citratus extract | Antioxidant | DPPH | 170.83 ± 8.64 | - |

| Cymbopogon citratus extract | Antioxidant | ABTS | 151.10 ± 0.95 | - |

| Flavonoids (general) | Antioxidant | DPPH | 75.8 ± 8.30 to 397 ± 25.10 | - |

| Flavonoids (general) | Antibacterial | Microdilution | 31.25 to 125 | Staphylococcus aureus |

| 7-Hydroxycoumarin | Antibacterial | Microdilution | 200 | Staphylococcus aureus |

| 7-Hydroxycoumarin | Antibacterial | Microdilution | 800 | Escherichia coli |

| Indole-3-carbinol | Antibacterial | Microdilution | 400 | Staphylococcus aureus |

| Indole-3-carbinol | Antibacterial | Microdilution | 800 | Escherichia coli |

Key Signaling Pathways Modulated by Flavonoids

Flavonoids, including this compound, are known to exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is fundamental for targeted drug development. Key pathways implicated in the anti-inflammatory and antioxidant effects of flavonoids include the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some flavonoids have been shown to inhibit this process.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli, including stress and inflammation. The p38 MAPK subfamily, in particular, is activated by inflammatory cytokines and stress, leading to the downstream activation of transcription factors that regulate the expression of inflammatory mediators. Inhibition of p38 phosphorylation is a key target for anti-inflammatory drugs.

References

- 1. The Akt kinase signals directly to endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. plantsjournal.com [plantsjournal.com]

- 3. An Ethnobotanical Survey of Indigenous Knowledge on Medicinal Plants Used by Communities to Treat Various Diseases around Ensaro District, North Shewa Zone of Amhara Regional State, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

Neoschaftoside's Interaction with Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoschaftoside, a C-glycosyl flavonoid, is a natural compound with potential therapeutic applications stemming from its predicted antioxidant, anti-inflammatory, and anti-cancer properties. While direct experimental data on this compound's interaction with cellular signaling pathways is currently limited, valuable insights can be drawn from its isomers, schaftoside and isoschaftoside. This technical guide synthesizes the available information on these related compounds to provide a comprehensive overview of the likely mechanisms of action of this compound. It details its probable interactions with key cellular signaling cascades including the NF-κB, MAPK, and PI3K/Akt pathways. This document provides structured quantitative data from studies on its isomers, detailed experimental protocols for investigating its activity, and visual diagrams of the implicated signaling pathways to guide future research and drug development efforts.

Introduction

Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This compound, a C-glycosylflavone, belongs to this class of compounds and is recognized for its antioxidant properties[1][2]. The therapeutic potential of flavonoids often lies in their ability to modulate cellular signaling pathways that are dysregulated in various diseases, including cancer and inflammatory disorders. Understanding these interactions at a molecular level is crucial for the development of novel therapeutic strategies.

Due to the limited availability of specific research on this compound, this guide will heavily reference studies on its isomers, schaftoside and isoschaftoside, to build a predictive framework for this compound's biological activity. It is hypothesized that this compound shares similar mechanisms of action due to its structural similarity to these compounds.

Core Signaling Pathways Modulated by this compound Isomers

Based on evidence from studies on schaftoside and isoschaftoside, this compound is likely to exert its biological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis. Studies on schaftoside have demonstrated its ability to suppress the activation of the NF-κB pathway in response to inflammatory stimuli like lipopolysaccharide (LPS). This inhibition is associated with a downstream reduction in the expression of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating a wide array of cellular processes, including cell growth, differentiation, and stress responses. Research on isoschaftoside has shown that it can attenuate the phosphorylation of key MAPK components, specifically ERK1/2 and mTOR, in microglia. This suggests a potential mechanism for its anti-inflammatory and neuroprotective effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, growth, and proliferation. While direct evidence for this compound is lacking, many flavonoids are known to modulate this pathway, and its crosstalk with the MAPK and NF-κB pathways makes it a probable target for this compound's bioactivity.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Given that this compound is reported to have antioxidant activity, it is plausible that it activates the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes.

Quantitative Data Summary

The following tables summarize the quantitative data available for the isomers of this compound, providing insights into their potency and effective concentrations.

Table 1: Anti-inflammatory Activity of Schaftoside and Isoschaftoside

| Compound | Cell Line | Stimulant | Assay | Endpoint | Effective Concentration | Reference |

| Schaftoside | RAW 264.7 | LPS | Gene Expression (RT-qPCR) | Downregulation of iNOS, COX2, PGE2, PGE4, TNF-α, IL-6 | 40 µM | |

| Isoschaftoside | BV-2 Microglia | LPS | Nitric Oxide Production | Inhibition | 0-1000 µM (dose-dependent) | |

| Isoschaftoside | BV-2 Microglia | LPS | Pro-inflammatory Cytokine Expression (iNOS, TNF-α, IL-1β, COX2) | Inhibition | Not specified |

Table 2: Modulation of Signaling Pathways by Isoschaftoside

| Compound | Cell Line | Stimulant | Pathway | Target | Effect | Concentration | Reference |

| Isoschaftoside | BV-2 Microglia | LPS | MAPK | p-ERK1/2 | Attenuation | 200 µM | |

| Isoschaftoside | BV-2 Microglia | LPS | MAPK/mTOR | p-mTOR | Attenuation | 200 µM |

Experimental Protocols

The following are detailed protocols for key experiments to investigate the interaction of this compound with cellular signaling pathways. These are based on established methodologies and can be adapted for specific research questions.

Western Blot Analysis of p-ERK1/2

This protocol is designed to assess the effect of this compound on the phosphorylation of ERK1/2 in response to a stimulant like LPS.

-

Cell Culture and Treatment:

-

Plate BV-2 microglial cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 4-6 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.

-

-

Lysate Preparation:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.

-

NF-κB Luciferase Reporter Assay

This assay measures the effect of this compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Allow the cells to express the reporters for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Nitric Oxide Production Assay (Griess Assay)

This protocol quantifies the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 or BV-2 cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow.

References

Whitepaper: A Technical Guide to the In Silico Prediction of Neoschaftoside's Biological Targets

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neoschaftoside, a C-glycosylflavonoid found in various medicinal plants, has demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties. However, the precise molecular mechanisms and direct protein targets responsible for these effects remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to predict and prioritize the biological targets of this compound. By leveraging computational methods, researchers can accelerate the identification of target proteins, formulate testable hypotheses for mechanism-of-action studies, and guide the development of novel therapeutics. This document provides detailed methodologies for ligand- and structure-based virtual screening, outlines relevant signaling pathways, and emphasizes the critical step of experimental validation.

Introduction to In Silico Target Prediction

Identifying the molecular targets of natural products is a foundational step in drug discovery.[1] Traditional methods can be time-consuming and costly. In silico target prediction, also known as target fishing, offers a powerful computational alternative to rapidly screen vast biological space and identify potential protein partners for a small molecule like this compound.[2][3] These approaches are broadly categorized into ligand-based and structure-based methods, which rely on the principle that similar molecules often exhibit similar biological activities.[4] By combining multiple computational tools, it is possible to generate a high-confidence list of putative targets for subsequent experimental validation.[5]

A General Workflow for Target Prediction

The process of predicting biological targets for a natural product involves several sequential steps, from initial data preparation to final experimental confirmation. This workflow integrates various computational techniques to enhance the accuracy of predictions.

Data Sources and Presentation

A robust target prediction campaign relies on high-quality data from public repositories. These databases provide the necessary chemical and biological information to build and screen against.

Table 1: Key Public Databases for In Silico Target Prediction

| Database Name | Content Type | Relevance to Target Prediction |

|---|---|---|

| PubChem | Chemical compounds and bioactivity data. | Source for this compound's structure and known activities.[6] |

| ChEMBL | Bioactivity data of drug-like molecules. | Used in ligand-based methods to find molecules with similar activity profiles.[7] |

| DrugBank | Comprehensive drug and drug target information. | Provides data on approved drugs and their targets for comparative analysis.[7] |

| Protein Data Bank (PDB) | 3D structural data of proteins and nucleic acids. | Essential source of receptor structures for reverse docking.[7] |

| SuperNatural 3.0 | Database of natural products and their derivatives. | A specialized resource for natural product structures and properties.[8] |

| ZINC | A curated collection of commercially available compounds. | Can be used for virtual screening and contains a natural products subset.[9] |

Core Methodologies and Experimental Protocols

Two primary computational strategies are employed for target prediction: structure-based and ligand-based methods.

Structure-Based Method: Reverse Docking

Reverse docking (or inverse docking) screens a single ligand against a large library of protein structures to identify which proteins it is most likely to bind.[10][11] This method is invaluable for discovering novel targets and understanding polypharmacology.[12]

-

Objective: To identify potential protein targets for this compound by computationally assessing its binding affinity against a library of 3D protein structures.

-

Materials:

-

Ligand Structure: 3D structure of this compound (SDF or MOL2 format), obtained from PubChem or generated and energy-minimized using software like Avogadro or ChemDraw.

-

Target Database: A curated set of 3D protein structures from the PDB.

-

Software: Molecular docking software such as AutoDock, Glide, or GOLD.

-

-

Procedure:

-

Ligand Preparation:

-

Download the 3D conformer of this compound.

-

Assign partial charges and define rotatable bonds.

-

-

Target Library Preparation:

-

Download a collection of human protein structures from the PDB.

-

Prepare each protein by removing water molecules, adding hydrogen atoms, and defining the binding site or a grid box for docking.

-

-

Docking Execution:

-

Systematically dock the prepared this compound ligand into the binding site of every protein in the target library.

-

Use a scoring function to calculate the binding energy or affinity for each ligand-protein complex.

-

-

Analysis and Ranking:

-

Rank all protein targets based on their docking scores. Lower binding energy values typically indicate a more favorable interaction.

-

Filter the results to prioritize targets with the most favorable scores for further investigation.

-

-

Table 2: Exemplary Reverse Docking Results for this compound

| Rank | Protein Target (PDB ID) | Docking Score (kcal/mol) | Putative Biological Function |

|---|---|---|---|

| 1 | Mitogen-activated protein kinase 14 (MAPK14/p38α) | -9.8 | Inflammation, cell stress response |

| 2 | Phosphoinositide 3-kinase (PI3Kγ) | -9.5 | Cell survival, proliferation, inflammation |

| 3 | Nuclear factor kappa B (NF-κB p50/p65) | -9.1 | Inflammatory gene expression |

| 4 | Keap1 (Kelch-like ECH-associated protein 1) | -8.8 | Oxidative stress response (Nrf2 regulation) |

| 5 | Cyclooxygenase-2 (COX-2) | -8.6 | Prostaglandin synthesis, inflammation |

Ligand-Based Method: Pharmacophore Modeling

This approach identifies the essential 3D arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific target.[13][14] A pharmacophore model derived from this compound can be used to search for proteins that accommodate these features.

-

Objective: To identify potential protein targets by screening a database with a pharmacophore model representing this compound's key chemical features.

-

Materials:

-

Ligand Structure: 3D structure of this compound.

-

Software: Pharmacophore modeling software such as LigandScout, Phase, or MOE.

-

Database: A pharmacophore database built from PDB structures or a compound database like ZINC.

-

-

Procedure:

-

Pharmacophore Generation:

-

Generate a ligand-based pharmacophore model from the 3D structure of this compound. Features may include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[15]

-

-

Database Screening:

-

Use the generated pharmacophore as a 3D query to screen a database of protein structures or known active compounds.

-

-

Hit Retrieval and Scoring:

-

Retrieve the protein targets or molecules that match the pharmacophore query.

-

Score the hits based on a fitness score, which measures how well the target's binding site or the molecule's conformation aligns with the pharmacophore features.

-

-

Analysis:

-

Rank the targets based on their fitness scores.

-

-

Table 3: Exemplary Pharmacophore Screening Hits for this compound

| Rank | Protein Target | Fitness Score | Key Matching Features |

|---|---|---|---|

| 1 | Akt1 (Protein Kinase B) | 0.92 | 2 H-bond acceptors, 1 aromatic ring, 1 hydrophobic group |

| 2 | IKKβ (IκB kinase beta) | 0.89 | 3 H-bond acceptors, 1 H-bond donor |

| 3 | Nrf2 (Nuclear factor erythroid 2-related factor 2) | 0.85 | 1 H-bond donor, 2 aromatic rings |

| 4 | Tyrosine-protein kinase JAK2 | 0.81 | 2 H-bond acceptors, 1 aromatic ring |

Target Prioritization and Pathway Analysis

To increase confidence in the predictions, results from multiple methods should be integrated. A consensus score can be derived by combining the ranks or scores from reverse docking and pharmacophore screening.[2]

Table 4: Exemplary Consensus Ranking of Predicted Targets